
PF-3845
Vue d'ensemble
Description
PF-3845 est un composé chimique connu pour son rôle d'inhibiteur sélectif de l'hydrolase des amides d'acides gras. Cette enzyme est responsable de la dégradation des amides d'acides gras, y compris l'anandamide, qui est un neurotransmetteur cannabinoïde endogène. En inhibant l'hydrolase des amides d'acides gras, this compound augmente les niveaux d'anandamide, conduisant à divers effets basés sur les récepteurs cannabinoïdes .
Méthodes De Préparation
PF-3845 est synthétisé par une série de réactions chimiques impliquant l'éther biarylique pipéridine. La synthèse implique la carbamylation du nucléophile sérine dans le site catalytique de l'hydrolase des amides d'acides gras. Le composé est préparé en faisant réagir le 3-pyridinyl-4-([3-(5-(trifluorométhyl)-2-pyridinyl]oxy)phényl]méthyl)-1-pipéridinecarboxamide avec des réactifs appropriés dans des conditions contrôlées .
Analyse Des Réactions Chimiques
PF-3845 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Le composé peut être réduit pour former des dérivés réduits.
Substitution: this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique:
Chimie: this compound est utilisé comme un composé outil pour étudier l'inhibition de l'hydrolase des amides d'acides gras et ses effets sur les niveaux d'anandamide.
Biologie: Le composé est utilisé pour étudier le rôle de l'hydrolase des amides d'acides gras dans divers processus biologiques, notamment la sensation de douleur, l'inflammation et l'anxiété.
Médecine: this compound a montré un potentiel dans le traitement de conditions telles que la douleur inflammatoire, l'anxiété et la dépression. .
Mécanisme d'action
This compound exerce ses effets en inhibant l'hydrolase des amides d'acides gras par un mécanisme covalent irréversible. Le composé carbamyle le nucléophile sérine dans le site catalytique de l'enzyme, conduisant à l'inactivation de l'hydrolase des amides d'acides gras. Cela entraîne une augmentation des niveaux d'anandamide, qui active les récepteurs cannabinoïdes, conduisant à divers effets physiologiques .
Applications De Recherche Scientifique
Pain Management
Case Study: Anti-Allodynic Effects
Research has demonstrated that PF-3845 exhibits significant anti-allodynic properties in animal models. In a study involving mice, treatment with this compound resulted in a marked reduction of allodynia induced by nerve injury. The mechanism involves activation of both cannabinoid receptors CB1 and CB2, highlighting its potential for treating chronic pain conditions .
Data Table: Anti-Allodynic Effects of this compound
Treatment | Pain Reduction (%) | Reference |
---|---|---|
This compound (10 mg/kg) | 45% | |
URB597 (control) | 30% | |
Vehicle Control | 0% |
Cancer Therapy
Case Study: Colorectal Cancer Inhibition
This compound has shown promise in reducing the viability and invasiveness of colorectal cancer cells (Colo-205). When treated with this compound, these cells exhibited a significant decrease in migration and invasion capabilities. The IC50 value for this compound was determined to be 52.55 µM, indicating its effectiveness as an anti-cancer agent .
Data Table: Effects of this compound on Colo-205 Cells
Treatment | IC50 Value (µM) | Migration Inhibition (%) | Reference |
---|---|---|---|
This compound | 52.55 | 100% at 100 µM | |
This compound + RN-1734 | 30.54 | 96.4% at 75 µM | |
Control | - | 0% |
Neuroprotection
Case Study: Neurodegeneration Prevention
In studies focusing on neurodegeneration, this compound has been shown to promote neuronal survival in models of stress-induced damage. It enhances levels of anandamide in the brain, which correlates with reduced neurodegeneration in regions such as the dentate gyrus . This suggests potential applications for neuroprotective therapies.
Data Table: Neuroprotective Effects of this compound
Withdrawal Syndrome Management
Case Study: Opioid Withdrawal Symptoms
This compound has been investigated for its effects on opioid withdrawal symptoms in animal models. It significantly reduced the intensity of naloxone-induced withdrawal symptoms, suggesting its therapeutic potential for managing opioid dependence through modulation of endocannabinoid signaling .
Mécanisme D'action
PF-3845 exerts its effects by inhibiting fatty acid amide hydrolase through a covalent, irreversible mechanism. The compound carbamylates the serine nucleophile in the enzyme’s catalytic site, leading to the inactivation of fatty acid amide hydrolase. This results in increased levels of anandamide, which activates cannabinoid receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
PF-3845 est unique par rapport aux autres inhibiteurs de l'hydrolase des amides d'acides gras en raison de sa grande sélectivité et de son mécanisme d'inhibition irréversible. Les composés similaires comprennent:
URB597: Un autre inhibiteur de l'hydrolase des amides d'acides gras, mais avec un mécanisme d'action différent.
Activité Biologique
PF-3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme involved in the metabolism of endocannabinoids and fatty acid amides. This compound has garnered significant attention due to its potential therapeutic applications in pain management and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of FAAH, leading to increased levels of anandamide (AEA) and other endocannabinoids. The elevation of these compounds is associated with various physiological responses, particularly in pain modulation:
- FAAH Inhibition : this compound acts as a time-dependent, covalent inhibitor of FAAH, displaying high potency (IC50 = 7.2 nM) and selectivity for FAAH over other enzymes .
- Endocannabinoid System : The increase in AEA levels activates cannabinoid receptors (CB1 and CB2), which play crucial roles in analgesia and anti-inflammatory processes .
Pain Relief
This compound has demonstrated significant analgesic properties in various preclinical models:
- Inflammatory Pain Models : In studies utilizing complete Freund's adjuvant (CFA) models, this compound showed a minimum effective dose of 0.1 mg/kg, providing potent antinociceptive effects .
- Chronic Pain Models : The compound has also been effective in chronic noninflammatory pain models, indicating its broad applicability in pain management .
Osteoclastogenesis Suppression
Recent research has highlighted this compound's role in suppressing osteoclastogenesis:
- Mechanistic Insights : this compound inhibited RANKL-mediated signaling pathways involved in osteoclast differentiation and function. Specifically, it reduced the expression of osteoclast-specific genes such as Acp5 and Ctsk .
- In Vivo Effects : In experimental periodontitis models, this compound administration resulted in significant reductions in alveolar bone loss, showcasing its potential for treating bone-related diseases .
Table 1: Summary of Key Studies on this compound
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying PF-3845’s effects on endocannabinoid pathways?
- Methodological Answer : Use in vivo inflammatory pain models (e.g., carrageenan-induced paw edema) to assess this compound’s efficacy in elevating anandamide (AEA) and reducing pain via cannabinoid receptors. Measure AEA levels in brain/spinal cord tissues using LC/MS/MS post-systemic administration (10 mg/kg, i.p.) . For peripheral effects, intraplantar administration (1–10 mg) combined with behavioral assays (e.g., mechanical allodynia tests) can isolate local actions .
Q. How does this compound’s selectivity for FAAH compare to other inhibitors (e.g., URB597, OL-135)?
- Methodological Answer : Conduct competitive inhibition assays using recombinant FAAH enzymes. This compound exhibits irreversible binding (Ki = 0.23 µM) and >1,000-fold selectivity over other serine hydrolases. Compare potency via dose-response curves in pain models: this compound is 10–20× more potent than first-generation inhibitors .
Q. What are the optimal protocols for measuring this compound-induced changes in lipid mediators (e.g., OEA, PEA)?
- Methodological Answer : Use HPLC or LC/MS/MS to quantify N-acylethanolamines (NAEs) in tissue homogenates. For time-course studies, sample tissues at 1–6 hours post-administration. Note that this compound elevates non-cannabinoid NAEs (e.g., OEA, PEA), which may require additional assays (e.g., cytokine profiling) to assess anti-inflammatory effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy in neuroinflammatory models?
- Methodological Answer : Variability arises from experimental conditions (e.g., LPS vs. TNF-α/IFN-γ activation). For LPS-driven neuroinflammation, this compound shows weaker suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) compared to AM11095. Use RNA-seq or multiplex ELISA to profile context-dependent responses in glial co-cultures .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with COX inhibitors?
- Methodological Answer : Employ two-way ANOVA to assess interactions between this compound (3 mg/kg) and COX inhibitors (e.g., diclofenac). Sub-threshold doses of each drug should be tested alone and in combination. Post hoc analysis (Holm-Sidak test) can validate synergy, as seen in reduced mechanical allodynia .
Q. How does this compound modulate osteoclastogenesis, and what molecular pathways are involved?
- Methodological Answer : Use RANKL-induced osteoclast differentiation assays in bone marrow macrophages (BMMs). This compound (5–10 µM) suppresses TRAP-positive multinucleated cells via ERK/NF-κB pathway inhibition. Validate via Western blotting for phospho-ERK and IκBα degradation. Exclude cytotoxicity using MTT assays .
Q. What structural insights explain this compound’s irreversible binding to FAAH?
- Methodological Answer : Solve co-crystal structures of FAAH-PF-3845 complexes (PDB ID: 3LJ7). Key interactions include carbamylation of Ser241 and hydrophobic packing in the acyl chain-binding pocket. Compare with FAAH-OL-135 structures to identify conformational changes in the membrane access channel .
Q. Methodological Best Practices
Q. How to design dose-response studies for this compound in chronic pain models?
- Guidelines :
- Use escalating doses (1–10 mg/kg, i.p.) with daily administration for ≥7 days.
- Monitor AEA levels weekly to confirm sustained FAAH inhibition.
- Pair with cannabinoid receptor antagonists (e.g., rimonabant) to isolate FAAH-dependent effects .
Q. What controls are essential when studying this compound’s effects on lipid metabolism?
- Guidelines :
- Include vehicle controls (e.g., DMSO) and FAAH-null models to confirm target specificity.
- Co-administer COX/LOX inhibitors to differentiate lipid mediator pathways.
- Validate lipidomic data with stable isotope-labeled internal standards .
Q. How to address discrepancies in this compound’s pharmacokinetic properties across studies?
- Guidelines :
- Standardize administration routes (oral vs. i.p.) and measure bioavailability (>80% orally).
- Use LC/MS/MS to quantify this compound and metabolites in plasma/tissues.
- Account for species-specific FAAH expression (e.g., rodent vs. human) .
Q. Cross-Disciplinary Applications
Q. Can this compound be repurposed for studying non-pain conditions (e.g., neurodegeneration)?
- Methodological Answer : Yes. In TBI models, this compound reduces neuroinflammation via CB1/CB2 receptors. Measure microglial activation (Iba1 staining) and pro-inflammatory cytokines (IL-1β, TNF-α) in brain tissues. Combine with behavioral tests (e.g., Morris water maze) to assess cognitive outcomes .
Q. How does this compound interact with stress-related pathways (e.g., corticotropin-releasing factor)?
- Methodological Answer : Use electrophysiology in amygdala slices to measure CRF-induced synaptic plasticity. This compound attenuates CRF-enhanced EPSPs via FAAH-independent mechanisms, requiring paired recordings and receptor blockade (e.g., SR144528) .
Propriétés
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-52-0 | |
Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-3845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-3845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.